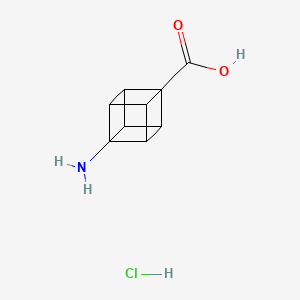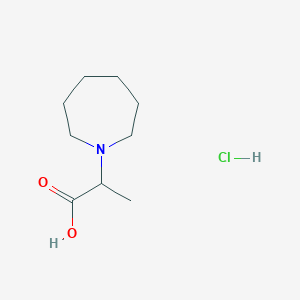![molecular formula C9H14ClNO3 B6144387 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1170982-88-3](/img/structure/B6144387.png)
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (9-OABAH) is a cyclic carboxylic acid salt that has been used in a variety of scientific applications, including synthesis and as a research tool. It is a functionalized molecule, meaning it contains a functional group that imparts unique characteristics to the molecule. 9-OABAH is a versatile compound with a wide range of potential uses in the laboratory and in industry.
Aplicaciones Científicas De Investigación
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a research tool, and as a model compound for studying the interactions between molecules. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst for the synthesis of polymers, as a ligand for metal complexes, and as a reagent for the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is not fully understood. However, it is known to interact with a variety of molecules, including other carboxylic acids, amines, and alcohols. It is believed that the molecule forms hydrogen bonds with these molecules, which then helps to stabilize the molecule and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride are not fully understood. However, it has been shown to interact with a variety of enzymes and proteins, including those involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of some enzymes, such as phospholipase A2. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has been shown to interact with the immune system, and has been shown to modulate the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in laboratory experiments include its low cost, its solubility in a variety of solvents, and its stability. In addition, 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is a versatile molecule that can be used for a variety of purposes, including synthesis and as a research tool. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively small molecule, so it may not be able to interact with larger molecules, such as proteins. In addition, its reactivity may be limited due to its low solubility in some solvents.
Direcciones Futuras
The potential future directions for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, further research into its mechanism of action and its interactions with other molecules may lead to new applications for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride. Finally, further research into its structure and reactivity may lead to the development of new synthesis methods and improved methods for its use in laboratory experiments.
Métodos De Síntesis
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride can be synthesized from 9-oxo-3-azabicyclo[3.3.1]nonane (9-OABA) by reacting it with hydrochloric acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 80-90 °C. The reaction is typically complete within several hours. The resulting product is a white, crystalline solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHGSSQOKKJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)
![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)



![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)


![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)
